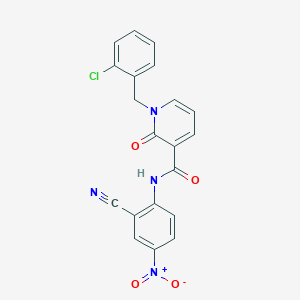![molecular formula C12H15ClN2 B2402727 [3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287340-44-5](/img/structure/B2402727.png)
[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Chloro-2-methylphenyl)-1-bicyclo[111]pentanyl]hydrazine is a chemical compound characterized by a bicyclo[111]pentane core structure substituted with a hydrazine group and a 4-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the 4-chloro-2-methylphenyl group and the hydrazine moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to investigate the interactions between small molecules and biological macromolecules. It may serve as a probe for studying enzyme activities or receptor binding.
Medicine
Potential medical applications include the development of new pharmaceuticals. The hydrazine group is known for its biological activity, and derivatives of this compound could be explored for therapeutic uses.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the production of polymers or advanced materials.
Mechanism of Action
The mechanism of action of [3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Uniqueness
Compared to similar compounds, [3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural variation can influence its reactivity and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-8-4-9(13)2-3-10(8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXEHXRODTGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2402644.png)

![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)
![tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate](/img/structure/B2402653.png)
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2402655.png)
![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)
![ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2402659.png)
![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2402662.png)




